Isorhoifolin Isorhoifolin Isorhoifolin is a natural product found in Euchresta formosana, Saussurea medusa, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 552-57-8
VCID: VC21340833
InChI: InChI=1S/C27H30O14/c1-10-20(31)22(33)24(35)26(38-10)37-9-18-21(32)23(34)25(36)27(41-18)39-13-6-14(29)19-15(30)8-16(40-17(19)7-13)11-2-4-12(28)5-3-11/h2-8,10,18,20-29,31-36H,9H2,1H3/t10-,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1
SMILES: CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O
Molecular Formula: C27H30O14
Molecular Weight: 578.5 g/mol

Isorhoifolin

CAS No.: 552-57-8

Cat. No.: VC21340833

Molecular Formula: C27H30O14

Molecular Weight: 578.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Isorhoifolin - 552-57-8

CAS No. 552-57-8
Molecular Formula C27H30O14
Molecular Weight 578.5 g/mol
IUPAC Name 5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Standard InChI InChI=1S/C27H30O14/c1-10-20(31)22(33)24(35)26(38-10)37-9-18-21(32)23(34)25(36)27(41-18)39-13-6-14(29)19-15(30)8-16(40-17(19)7-13)11-2-4-12(28)5-3-11/h2-8,10,18,20-29,31-36H,9H2,1H3/t10-,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1
Standard InChI Key FKIYLTVJPDLUDL-SLNHTJRHSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O
SMILES CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O
Melting Point 269 - 270 °C

Chemical Identity and Structure

Nomenclature and Identification

Isorhoifolin is formally known as Apigenin-7-O-rutinoside, with the CAS Registry Number 552-57-8. Additional synonyms include APIGENIN-7-RUTINOSIDE, Diosmin Impurity C, and EINECS 209-015-9 . As a flavone glycoside, it shares structural similarities with other flavonoids but possesses unique chemical properties that contribute to its biological activities.

Physical and Chemical Properties

Isorhoifolin presents as an off-white to light yellow solid with hygroscopic properties, requiring storage under specific conditions to maintain stability . The compound's key physicochemical properties are summarized in the following table:

PropertyValue
Molecular FormulaC₂₇H₃₀O₁₄
Molecular Weight578.52 g/mol
Melting Point270-275°C
Boiling Point912.7±65.0°C (Predicted)
Density1.69±0.1 g/cm³ (Predicted)
pKa6.13±0.40 (Predicted)
SolubilitySlightly soluble in DMSO and Pyridine
StabilityHygroscopic
Storage RequirementsRefrigeration, under inert atmosphere
FDA UNII0B66T65281

The molecular structure of isorhoifolin consists of an apigenin backbone (a flavone) with a rutinoside sugar moiety attached at the 7-position, giving it the characteristic glycoside classification .

Natural Sources and Distribution

Plant Sources

Isorhoifolin has been identified in multiple plant species across different botanical families. Notable sources include:

  • Hemistepta lyrata - A member of the Asteraceae family containing significant amounts of isorhoifolin with documented anti-leakage effects

  • Gmelina asiatica - A medicinal plant in which isorhoifolin has been studied for neuroprotective properties

  • Citrus species - Isorhoifolin has been identified in chemical profiling studies of citrus fruits and is categorized among the flavones present in these plants

Extraction and Isolation

The compound can be isolated from plant materials through various extraction techniques, typically involving organic solvents followed by chromatographic separation methods. In analytical contexts, isorhoifolin can be identified through liquid chromatography-mass spectrometry (LC-MS) with characteristic retention times and mass spectral properties. Specifically, LC-MS analysis shows:

  • Retention time: 30.431

  • [M+H]+ ion: 579.1704

  • [M-H]- ion: 577.1549

  • Fragment: 271.0596

Biological Activities

Antioxidant Properties

Isorhoifolin exhibits significant antioxidant activity, which is a common characteristic of flavonoids. This property contributes to its potential therapeutic applications across multiple disease states where oxidative stress plays a pathological role . The antioxidant mechanisms likely involve:

  • Free radical scavenging

  • Metal ion chelation

  • Enhancement of endogenous antioxidant systems

These mechanisms help protect cellular components from oxidative damage and may underlie many of the compound's observed biological effects.

Metabolic Effects

Research has demonstrated that isorhoifolin possesses promising antidiabetic and antihyperlipidemic effects . These properties suggest potential applications in metabolic disorders like diabetes mellitus and dyslipidemia. The compound may influence:

  • Glucose metabolism and insulin sensitivity

  • Lipid metabolism and transport

  • Adipocyte function and differentiation

These metabolic effects provide a scientific basis for further investigation into isorhoifolin as a potential natural therapy for metabolic syndrome and related disorders.

Neuroprotective Effects

One of the most significant recent findings regarding isorhoifolin involves its neuroprotective properties, particularly in the context of Alzheimer's disease. In silico studies have revealed isorhoifolin's potential as a multi-targeted approach to neurodegenerative conditions .

Molecular Mechanisms and Pharmacology

Target Binding and Molecular Interactions

Molecular docking studies have demonstrated isorhoifolin's ability to interact with multiple targets relevant to Alzheimer's disease pathology. The compound shows remarkably favorable binding energies with key enzymes and proteins:

TargetBinding EnergySignificance
AchE-10.9 kcal/molAcetylcholinesterase inhibition may improve cholinergic function
BACE1-10.2 kcal/molβ-secretase inhibition may reduce amyloid-β production
GSK-3-9.7 kcal/molGlycogen synthase kinase inhibition may reduce tau hyperphosphorylation
TACE1-9 kcal/molTNF-α converting enzyme inhibition may reduce inflammation

These strong binding interactions suggest that isorhoifolin may inhibit multiple pathological processes involved in Alzheimer's disease progression .

Stability and Molecular Dynamics

Molecular dynamics simulations have provided additional insights into isorhoifolin's pharmacological potential. Studies indicate the compound demonstrates stability for up to 200 ns in simulation models, with minimal fluctuations in protein-ligand RMSD (Root Mean Square Deviation) and RMSF (Root Mean Square Fluctuation) . This stability suggests that isorhoifolin forms robust interactions with its protein targets, potentially explaining its biological efficacy.

Structure-Activity Relationships

The specific structural elements of isorhoifolin contribute to its biological activities. As a flavonoid glycoside, several structural features are significant:

  • The flavone backbone (apigenin) provides a rigid scaffold for target binding

  • The rutinoside moiety at position 7 influences solubility and pharmacokinetic properties

  • Hydroxyl groups contribute to antioxidant activity and hydrogen bonding with target proteins

These structure-activity relationships provide valuable insights for potential structural modifications to enhance therapeutic efficacy or pharmacokinetic properties.

Physicochemical Analysis and Quality Control

Analytical Methods

Several analytical approaches can be employed for isorhoifolin identification and quantification:

  • HPLC (High-Performance Liquid Chromatography) with UV detection

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

  • NMR (Nuclear Magnetic Resonance) spectroscopy

These methods can establish purity and identity for research and pharmaceutical applications. In published analyses, isorhoifolin demonstrates characteristic spectral patterns with specific fragment ions that facilitate its identification in complex matrices .

Stability Considerations

As a hygroscopic compound, isorhoifolin requires specific storage conditions to maintain stability:

  • Refrigeration (2-8°C)

  • Storage under inert atmosphere

  • Protection from moisture

These requirements have implications for formulation development and shelf-life considerations in potential pharmaceutical applications.

Future Research Directions

Preclinical Development

Several promising research directions for isorhoifolin include:

  • In vivo efficacy studies in Alzheimer's disease models

  • Pharmacokinetic and bioavailability studies

  • Safety and toxicity profiling

  • Formulation development to enhance stability and bioavailability

Synthetic Modifications

Structure-activity relationship studies could guide synthetic modifications to:

  • Enhance target binding affinity

  • Improve pharmacokinetic properties

  • Reduce potential off-target effects

  • Increase stability and solubility

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